molecular formula C15H13N3O5S B13761935 [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate CAS No. 59206-66-5

[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate

Cat. No.: B13761935
CAS No.: 59206-66-5
M. Wt: 347.3 g/mol
InChI Key: ZUZYOMXFDWJOET-UHFFFAOYSA-N
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Description

[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate is a benzimidazole derivative characterized by a methoxycarbonylamino group at position 2 and a benzenesulfonate ester at position 5 of the benzimidazole core. Benzimidazole derivatives are widely recognized for their antiparasitic activity, particularly against helminths, by inhibiting microtubule polymerization .

Properties

CAS No.

59206-66-5

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate

InChI

InChI=1S/C15H13N3O5S/c1-22-15(19)18-14-16-12-8-7-10(9-13(12)17-14)23-24(20,21)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

ZUZYOMXFDWJOET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate typically involves:

  • Formation of the benzimidazole core with appropriate substitution at the 2-position.
  • Introduction of the methoxycarbonylamino group at the 2-position.
  • Sulfonation at the 5-position of the benzimidazole ring.
  • Esterification of the sulfonic acid group with a phenol derivative (benzenesulfonate formation).

This general approach is supported by patent KR790001341B1, which describes methods for preparing 2-carboalkoxyamino benzimidazolyl-5-sulfonic acid phenyl esters.

Detailed Preparation Steps

Synthesis of 2-(Methoxycarbonylamino)-3H-benzimidazole Intermediate

The 2-(methoxycarbonylamino) substituent is introduced by amidation or carbamate formation on the benzimidazole nitrogen. A typical method involves reacting benzimidazole or its precursor with methyl chloroformate or similar reagents under controlled conditions.

  • Reaction conditions: Mild heating in polar aprotic solvents such as N,N-dimethylformamide or acetonitrile.
  • Catalysts or bases such as triethylamine or potassium carbonate are often used to facilitate the reaction.
  • Reaction times vary from several hours to days depending on conditions.

Example experimental data from literature shows:

Parameter Condition/Value
Solvent N,N-dimethylformamide (DMF)
Base Potassium carbonate or triethylamine
Temperature Room temperature to reflux (~20-80°C)
Reaction time 7 hours to 64 hours
Yield 22% to 68% depending on conditions

This step is critical for ensuring the correct substitution pattern on the benzimidazole ring.

Sulfonation and Formation of Sulfonic Acid Phenyl Ester

The 5-position sulfonation is achieved by introducing a sulfonic acid group, which is then converted to the benzenesulfonate ester by reaction with phenol derivatives.

  • Sulfonation is often performed using sodium benzenesulfinate or similar sulfonate sources.
  • The esterification involves reacting the sulfonic acid intermediate with phenol or substituted phenols under mild conditions.
  • N-Bromosuccinimide (NBS) can be used as an oxidizing agent to facilitate sulfonation and coupling reactions in 1,4-dioxane solvent at room temperature for 12 hours, achieving yields up to 85%.

Typical reaction conditions for sulfonation and esterification:

Parameter Condition/Value
Solvent 1,4-dioxane
Reagents Sodium benzenesulfinate, NBS
Temperature 25°C (room temperature)
Reaction time 12 hours
Yield Up to 85%

The reaction mixture is extracted with ethyl acetate and purified by silica gel chromatography to isolate the sulfonate ester product.

Representative Synthetic Route Summary

Step Reagents/Conditions Yield (%) Notes
Benzimidazole formation From o-phenylenediamine and carboxylic acid derivatives Variable Precursor synthesis step
Carbamate formation Methyl chloroformate, base (K2CO3 or Et3N), DMF, RT to reflux 22-68 Controls substitution at 2-position
Sulfonation Sodium benzenesulfinate, NBS, 1,4-dioxane, RT 85 Introduces sulfonic acid group
Esterification Phenol derivatives, mild conditions High Forms benzenesulfonate ester

In-Depth Research Findings and Notes

  • The patent KR790001341B1 provides a comprehensive method for preparing various 2-carboalkoxyamino benzimidazolyl-5-sulfonic acid phenyl esters, which includes the title compound or close analogues.
  • The use of N-bromosuccinimide in 1,4-dioxane is a key innovation to achieve high yields in sulfonation and esterification steps.
  • The reaction times and temperatures are critical parameters affecting yield and purity; longer reaction times (up to 64 hours) at moderate temperatures favor better substitution in carbamate formation.
  • Purification typically involves extraction and chromatographic techniques to ensure high purity of the final benzenesulfonate ester compound.
  • Alternative bases such as cesium carbonate have been reported to improve yields in related benzimidazole substitution reactions.

Chemical Reactions Analysis

Types of Reactions

[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.

    Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzimidazole compounds.

Scientific Research Applications

The compound [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate (CAS No. 59206-66-5) is a benzimidazole derivative that has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and documented case studies.

Antiparasitic Activity

One significant application of [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate is its use as an antiparasitic agent. Benzimidazole derivatives are widely studied for their efficacy against various parasitic infections, including those caused by helminths (worms). Research indicates that this compound exhibits potent activity against liver fluke parasites when formulated into oral or injectable compositions .

Anticancer Properties

Recent studies have also highlighted the anticancer potential of benzimidazole derivatives. [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells, suggesting a mechanism that may be exploited for therapeutic development .

Antimicrobial Activity

The compound's antimicrobial properties have been investigated, showing effectiveness against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .

Pesticide Development

In agricultural research, [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate has been explored as a potential pesticide. Its structural features suggest it could serve as a lead compound for developing new agrochemicals aimed at controlling pests and diseases in crops. Preliminary studies indicate that formulations containing this compound can effectively reduce pest populations without adversely affecting beneficial insects .

Polymer Chemistry

The unique properties of [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate have led to its investigation in polymer chemistry. It can act as a monomer or additive in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research is ongoing to optimize the incorporation of this compound into polymer matrices for applications in coatings and composites .

Case Study 1: Antiparasitic Efficacy

A study published in 2013 evaluated the efficacy of [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate against liver fluke infections in livestock. Results showed a significant reduction in parasite load compared to control groups, supporting its potential as a veterinary antiparasitic treatment .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines revealed that treatment with [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate resulted in a dose-dependent decrease in cell viability. The study concluded that this compound could be further developed into an anticancer drug candidate due to its selective toxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate involves its interaction with molecular targets such as tubulin proteins. By binding to these proteins, the compound disrupts microtubule assembly and spindle formation during cell division, leading to the inhibition of mitosis and cell proliferation . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Luxabendazole

  • IUPAC Name: [2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate
  • Key Substituent : 4-Fluorobenzenesulfonate ester at position 5.
  • Activity: Broad-spectrum anthelmintic used in veterinary medicine.

Mebendazole

  • IUPAC Name : Methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate
  • Key Substituent : Benzoyl group at position 5 and carbamate at position 2.
  • Activity : Clinically used against intestinal nematodes (e.g., Ascaris). The carbamate group contributes to its stability and binding affinity to β-tubulin .

Propan-2-yl N-[2-(1,3-Thiazol-4-yl)-3H-benzimidazol-5-yl] Carbamate

  • IUPAC Name : Propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] carbamate
  • Key Substituent : Thiazol-4-yl group at position 2 and isopropyl carbamate at position 5.
  • Activity : Marketed as Bovicam for veterinary use. The thiazole moiety may enhance binding to parasitic enzymes .

[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] Benzenesulfonate

  • Key Substituent : Unsubstituted benzenesulfonate ester at position 5.
  • Hypothetical Activity : Likely retains antiparasitic activity but may exhibit reduced potency compared to Luxabendazole due to the absence of electron-withdrawing fluorine, which could lower sulfonate ester reactivity.

Comparative Data Table

Compound Name Substituent at Position 5 Substituent at Position 2 CAS Number Primary Use
[Target Compound] Benzenesulfonate Methoxycarbonylamino Not Available Antiparasitic (hypothetical)
Luxabendazole 4-Fluorobenzenesulfonate Methoxycarbonylamino 90509-02-7 Veterinary anthelmintic
Mebendazole Benzoyl Carbamate (methyl) 31431-39-7 Human intestinal nematodes
Propan-2-yl N-[2-(1,3-Thiazol-4-yl)-...] Isopropyl carbamate 1,3-Thiazol-4-yl 26097-80-3 Veterinary antiparasitic

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The antiparasitic efficacy of benzimidazoles correlates with the electron-withdrawing nature of position 5 substituents. Fluorinated sulfonates (e.g., Luxabendazole) exhibit stronger binding to β-tubulin than non-fluorinated analogs .
  • Synthetic Challenges: The synthesis of sulfonate esters requires precise control of reaction conditions to avoid hydrolysis, as noted in the synthesis of related trifluoromethanesulfonate derivatives .

Biological Activity

The compound [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate (CAS No. 59206-66-5) is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action based on current research findings.

Basic Information

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₅S
Molecular Weight347.346 g/mol
Density1.522 g/cm³
LogP3.603

Structure

The compound features a benzimidazole core, which is known for its diverse biological activities. Its structure includes a methoxycarbonylamino group and a benzenesulfonate moiety, which may contribute to its solubility and bioactivity.

Antitumor Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit promising antitumor properties. For instance, various compounds structurally related to [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate have shown significant cytotoxic effects against human cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the antitumor activity of newly synthesized benzimidazole derivatives, compounds were tested against three human lung cancer cell lines: A549 , HCC827 , and NCI-H358 . The results indicated:

  • IC50 Values :
    • A549: 2.12±0.21μM2.12\pm 0.21\,\mu M
    • HCC827: 5.13±0.97μM5.13\pm 0.97\,\mu M
    • NCI-H358: 0.85±0.05μM0.85\pm 0.05\,\mu M

These values suggest that the compounds, including those related to [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate, possess significant cytotoxicity against lung cancer cells, particularly in two-dimensional (2D) culture systems compared to three-dimensional (3D) systems .

Antimicrobial Activity

In addition to antitumor properties, studies have also assessed the antimicrobial efficacy of benzimidazole derivatives against various pathogens.

Testing Methodology

Antimicrobial activity was evaluated using broth microdilution testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, along with Saccharomyces cerevisiae as a eukaryotic model organism.

Results Overview

The compounds demonstrated varying degrees of antibacterial activity, with several showing promising results against both bacterial strains tested. Notably, compounds with structural similarities to [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate exhibited effective inhibition of bacterial growth .

The biological activities of [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate are likely mediated through several mechanisms:

  • DNA Binding : Many benzimidazole derivatives interact with DNA, potentially inhibiting replication and transcription processes.
  • Cell Cycle Arrest : Compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : The inhibition of bacterial cell wall synthesis or disruption of membrane integrity may explain the antimicrobial effects observed.

Q & A

Q. What synthetic methodologies are recommended for preparing [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate?

  • Methodological Answer: Synthesis typically involves coupling a benzimidazole precursor with a benzenesulfonate moiety. For example:

Benzimidazole Formation: React 5-amino-benzimidazole derivatives with methyl chloroformate to introduce the methoxycarbonylamino group .

Sulfonation: Treat the intermediate with benzenesulfonyl chloride in anhydrous THF under basic conditions (e.g., NaH or pyridine) to form the sulfonate ester .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) to isolate the product.
Key Data:

  • Typical yields: 60–75% (depending on coupling efficiency).
  • Purity: ≥95% (HPLC, λ = 254 nm) .

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer: Employ a combination of techniques:

X-ray Crystallography: Resolve the crystal structure to confirm regiochemistry and stereochemistry (e.g., Chen et al., 2006b resolved similar benzenesulfonate derivatives) .

NMR Spectroscopy:

  • ¹H NMR: Look for characteristic peaks:
  • Benzimidazole protons: δ 7.2–8.1 ppm (aromatic).
  • Methoxycarbonylamino group: δ 3.8 ppm (OCH₃) .
  • ¹³C NMR: Confirm carbonyl (C=O) at ~165 ppm and sulfonate (C-SO₃) at ~125 ppm .

Mass Spectrometry: ESI-MS (positive ion mode) should show [M+H]⁺ with accurate mass matching the molecular formula .

Q. What functional groups dictate its reactivity?

  • Methodological Answer: Key groups include:

Benzimidazole Core: Participates in π-π stacking and hydrogen bonding. Susceptible to electrophilic substitution at the 5-position .

Methoxycarbonylamino Group: Enhances solubility in polar solvents (e.g., DMSO). Hydrolyzes under strong acidic/basic conditions .

Benzenesulfonate Ester: Acts as a leaving group in nucleophilic substitution reactions. Stability varies with pH (degradation observed at pH > 10) .

Advanced Research Questions

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer: Design a stability study:

Conditions: Prepare solutions in buffers (pH 2–12) and incubate at 25°C/40°C.

Analysis: Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
Findings (Inferred from Analogous Compounds):

  • pH < 7: Stable (>90% remaining after 48 hrs).
  • pH 10–12: Rapid hydrolysis of sulfonate ester (t½ ≈ 6–12 hrs) .
    Mechanism: Base-catalyzed cleavage of the sulfonate ester bond generates a phenolic byproduct .

Q. What computational models predict its interactions with biological targets?

  • Methodological Answer:

Molecular Docking (AutoDock/Vina): Simulate binding to enzymes (e.g., RAD51 inhibitors) using the compound’s 3D structure (PDB file from crystallography) .

QSAR Analysis: Correlate substituent effects (e.g., methoxy group position) with inhibitory activity (IC₅₀) .
Case Study:

  • A QSAR model for sulfonate derivatives showed R² = 0.85 when correlating logP with cytotoxicity .

Q. How does this compound interact with surfactant systems (e.g., sodium dodecyl benzene sulfonate)?

  • Methodological Answer: Use molecular dynamics (MD) simulations and experimental co-aggregation studies:

MD Setup: Simulate mixtures in water (GROMACS, CHARMM36 force field).

Critical Micelle Concentration (CMC): Measure via surface tension (Wilhelmy plate method).
Findings (Analogous Systems):

  • Alkyl benzene sulfonates form mixed micelles with benzimidazole derivatives, reducing CMC by 30–40% .
  • Synergistic effects enhance solubilization of hydrophobic drugs .

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